molecular formula C13H9F2NO B1452554 2-(2,6-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-46-2

2-(2,6-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1452554
M. Wt: 233.21 g/mol
InChI Key: LAACYYMKRAZLDS-UHFFFAOYSA-N
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Description

“2,6-Difluorobenzoyl isocyanate” is a laboratory chemical . It’s an important raw material and intermediate used in organic synthesis . It has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .


Molecular Structure Analysis

The molecular structure of “2,6-Difluorobenzoyl isocyanate” can be found on various chemical databases .


Chemical Reactions Analysis

“2,6-Difluorobenzoyl chloride” has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine . It has also been used in Friedel-Crafts acylation reactions of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) .

Scientific Research Applications

  • Pesticide Degradation

    • Field: Environmental Science
    • Application: This compound is used in the degradation of certain pesticides, such as glyphosate and diflubenzuron .
    • Method: The compound is applied to the pesticides in a controlled environment, and its effects on the degradation of the pesticides are observed .
    • Results: The study found that the compound can effectively degrade certain pesticides, reducing their impact on the environment .
  • Insect Chitin Biosynthesis Inhibition

    • Field: Biochemistry
    • Application: The compound is used to inhibit the biosynthesis of insect chitin, potentially serving as an insecticide .
    • Method: The compound is applied to insects, and its effects on the biosynthesis of chitin are observed .
    • Results: The study found that the compound can effectively inhibit the biosynthesis of insect chitin .
  • Preparation of 2-Aryl Substituted 4H-3,1-Benzoxazin-4-Ones

    • Field: Organic Chemistry
    • Application: The compound 2,6-Difluorobenzoyl chloride has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .
    • Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
    • Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
  • Synthesis of N-(2,6-Difluorobenzoyl)-N′-(Polyfluoroaryl)Ureas

    • Field: Organic Chemistry
    • Application: The compound 2,6-Difluorobenzoyl chloride has been used in the synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas .
    • Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
    • Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea, which holds potential as inhibitors for the biosynthesis of insect chitin .
  • Regioselective Synthesis of 3,6-Disubstituted-2-Aminoimidazo[1,2-a]pyridine

    • Field: Organic Chemistry
    • Application: The compound 2,6-Difluorobenzoyl chloride has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine .
    • Method: The compound is reacted with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines .
    • Results: The reaction produces the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
  • Friedel-Crafts Acylation Reaction

    • Field: Organic Chemistry
    • Application: The compound 2,6-Difluorobenzoyl chloride has been used in the Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone and N,N-diacetyl-4-phenoxyaniline .
    • Method: The compound is reacted with the aforementioned substances in a controlled environment .
    • Results: The study found that the compound can effectively participate in the Friedel-Crafts acylation reaction .

Safety And Hazards

“2,6-Difluorobenzoyl isocyanate” is considered hazardous. It’s harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones . This suggests that it could be used in the development of new compounds in the future.

properties

IUPAC Name

(2,6-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAACYYMKRAZLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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